Methenamine borate

Description

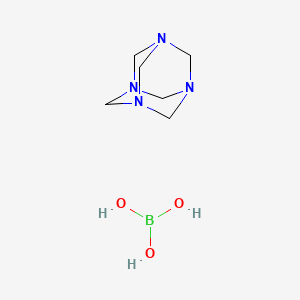

Methenamine borate is an organic-inorganic hybrid compound formed by the reaction of methenamine (hexamethylenetetramine, C₆H₁₂N₄) with borate ions (e.g., BO₃³⁻). It is prominently used in histochemical staining procedures, particularly in the periodic acid–silver methenamine (PASM) method for visualizing glycoproteins and basement membranes. The compound’s utility arises from its ability to form stable complexes with silver ions, enabling high-contrast staining of biological tissues . In staining protocols, freshly prepared sodium borate and silver methenamine solutions are critical for optimal results, as oxidation or contamination can reduce efficacy . Unlike medicinal formulations of methenamine (e.g., urinary antiseptics), this compound is specifically tailored for laboratory applications, emphasizing its role in microscopy and histology .

Properties

CAS No. |

27401-86-1 |

|---|---|

Molecular Formula |

C6H15BN4O3 |

Molecular Weight |

202.02 g/mol |

IUPAC Name |

boric acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C6H12N4.BH3O3/c1-7-2-9-4-8(1)5-10(3-7)6-9;2-1(3)4/h1-6H2;2-4H |

InChI Key |

MWWHVOZLSBBRDS-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.C1N2CN3CN1CN(C2)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methenamine borate can be synthesized by reacting methenamine with boric acid. The reaction typically involves dissolving methenamine in water and then adding boric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced by combining methenamine and boric acid in a controlled environment. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the final product. The resulting this compound is then purified and dried for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Methenamine borate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce formaldehyde and boric acid.

Reduction: In the presence of reducing agents, this compound can be reduced to methenamine and boric acid.

Substitution: This compound can undergo substitution reactions where the borate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like periodic acid and reducing agents like sodium thiosulfate. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include formaldehyde, boric acid, and methenamine. These products are often used in various chemical and industrial applications .

Scientific Research Applications

Methenamine borate has several scientific research applications, including:

Mechanism of Action

Methenamine borate exerts its effects through the hydrolysis of methenamine to formaldehyde in acidic environments. Formaldehyde is a highly bactericidal agent that can kill a wide range of microorganisms. The borate component helps stabilize the compound and enhances its effectiveness in various applications .

Comparison with Similar Compounds

Chemical and Functional Distinctions

- Structural Basis: this compound’s ionic nature enables reversible interactions with silver ions, critical for staining . In contrast, covalent borates (e.g., Mg₃(BO₃)₂) rely on rigid crystalline frameworks for adsorption or catalysis .

- Thermal Behavior: Metal borates (e.g., Co₃(BO₃)₂) exhibit temperature-dependent crystal growth (43–53 nm at 600–800°C), whereas this compound decomposes under high heat, limiting its use in material science .

- Toxicity: DMAB’s neurotoxicity contrasts with this compound’s safety in controlled laboratory settings .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing methenamine borate with high purity?

- Methodological Answer : Synthesis typically involves reacting methenamine (hexamethylenetetramine) with boric acid under controlled pH and temperature. For high purity, stoichiometric ratios (e.g., 1:1 molar ratio of methenamine to boric acid) should be maintained in aqueous solutions. Post-synthesis purification via recrystallization using ethanol or acetone is recommended. Storage at 15–25°C in airtight containers prevents hygroscopic degradation .

Q. How can spectroscopic techniques (e.g., Raman, FTIR) characterize the structural features of this compound?

- Methodological Answer : Raman spectroscopy is effective for identifying B-O stretching vibrations (observed at ~880 cm⁻¹) and tetrahedral boron coordination. FTIR can confirm the presence of NH groups (3100–3300 cm⁻¹) and borate ester linkages (1350–1450 cm⁻¹). Cross-validate results with X-ray diffraction (XRD) to resolve crystallographic details, ensuring samples are finely ground and mounted on silica slides .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and safety goggles to avoid skin/eye contact (H315, H319). Work in a fume hood to minimize inhalation of dust (P261). For disposal, neutralize acidic residues with sodium bicarbonate before incineration or landfill, adhering to local regulations (P501). Contaminated surfaces should be cleaned with 70% ethanol .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model boron’s electron-deficient behavior and predict reaction pathways. Optimize molecular geometry using Gaussian software, and analyze frontier molecular orbitals to identify nucleophilic/electrophilic sites. Compare computed vibrational spectra with experimental Raman/FTIR data to validate models .

Q. What methodological considerations are critical when designing experiments to study the pH-dependent stability of this compound in aqueous solutions?

- Methodological Answer : Prepare borate buffers (pH 9.0–10.5) by titrating boric acid with NaOH (0.1–100 mM concentrations). Monitor hydrolysis kinetics via UV-Vis spectroscopy at 240 nm (formaldehyde release) over 24–72 hours. Control ionic strength with NaCl to isolate pH effects. Use Arrhenius plots to assess temperature-dependent degradation .

Q. What experimental approaches are recommended to resolve contradictions in reported solubility data of this compound across different studies?

- Methodological Answer : Conduct solubility trials in triplicate using the gravimetric method. Pre-saturate solvents (water, ethanol, DMSO) at 25°C for 24 hours. Filter undissolved solids through 0.22 µm membranes and dry to constant weight. Report solubility as g/100 mL ± SEM. Account for polymorphism by characterizing crystals via XRD .

Q. How can researchers design controlled experiments to assess the potential genotoxic effects of this compound derivatives in biological systems?

- Methodological Answer : Use Ames test (Salmonella typhimurium strains TA98/TA100) to evaluate mutagenicity. For in vitro studies, treat human lymphocyte cultures with 0.1–10 mM this compound for 48 hours and perform comet assays to detect DNA strand breaks. Include formaldehyde scavengers (e.g., glutathione) to differentiate borate-specific effects from formaldehyde-mediated toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.